(E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid
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Overview
Description
(E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its biphenyl group, tert-butoxycarbonylamino group, and a conjugated double bond, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Biphenyl Group: The biphenyl moiety can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated phenyl ring in the presence of a palladium catalyst and a base.
Introduction of the tert-Butoxycarbonylamino Group: The tert-butoxycarbonyl (Boc) group is introduced via a reaction with tert-butyl chloroformate and an amine precursor under basic conditions.
Formation of the Conjugated Double Bond: The final step involves the formation of the conjugated double bond through an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the enone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonylamino group, where nucleophiles replace the Boc group, leading to different amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated alkanes.
Substitution: Various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to undergo specific chemical transformations. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the biphenyl group and the Boc-protected amine makes it a candidate for drug design and development, particularly in the field of anti-inflammatory and anticancer agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions, while the Boc-protected amine can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-5-phenyl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid: Lacks the biphenyl group, resulting in different chemical properties and reactivity.
(S)-5-biphenyl-4-yl-4-amino-2-methylpent-2-enoic acid: Lacks the Boc protection, making it more reactive towards nucleophiles.
(E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-ethylpent-2-enoic acid: Has an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
(E)-(S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid is unique due to the combination of its biphenyl group, Boc-protected amine, and conjugated double bond. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
(E,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-14,20H,15H2,1-4H3,(H,24,27)(H,25,26)/b16-14+/t20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTNUXJSXXIIFE-KETLNSEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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